6-Bromo-5-fluoroindoline is an organic compound with the molecular formula and a molecular weight of 230.03 g/mol. It is a derivative of indole, a significant heterocyclic compound that plays a crucial role in various natural products and pharmaceuticals. This compound is particularly noted for its potential biological activities, including antimicrobial and anticancer properties, making it a subject of interest in medicinal chemistry and materials science .
6-Bromo-5-fluoroindoline is classified as a bromo- and fluoro-substituted indoline. The compound is synthesized through various chemical routes that typically involve the bromination and fluorination of indole derivatives. Its unique structure allows it to function as a versatile building block in organic synthesis, particularly in the development of novel therapeutic agents and materials .
The synthesis of 6-Bromo-5-fluoroindoline generally involves several key steps:
The molecular structure of 6-Bromo-5-fluoroindoline features a bicyclic indole framework with bromine and fluorine substituents. The compound's structural representation can be summarized as follows:
Spectroscopic data such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide insights into its structural integrity and purity, confirming the successful synthesis of the desired compound .
6-Bromo-5-fluoroindoline undergoes various chemical transformations:
The specific products formed depend on the reaction conditions and reagents utilized .
The mechanism of action for 6-Bromo-5-fluoroindoline in biological contexts is still under investigation, but preliminary studies suggest several pathways:
Quantitative data from biological assays are crucial for understanding its efficacy and mechanism at the molecular level .
6-Bromo-5-fluoroindoline exhibits several notable physical and chemical properties:
These properties are essential for its application in laboratory settings, influencing how it is handled during synthesis and experimentation .
6-Bromo-5-fluoroindoline has diverse applications across multiple fields:
Research continues to expand on its applications, particularly in developing targeted therapies for challenging diseases .
Achieving precise ortho-positioning of bromine and fluorine on the aromatic ring requires stringent regiocontrol, often addressed through substrate-directed metalation or electrophilic substitution protocols. Directed ortho-metalation (DoM) using n-butyllithium enables sequential halogen introduction. Protection of the indoline nitrogen with a directed metalation group (DMG) such as N,N-diethylcarbamate allows regioselective lithiation at C7, followed by electrophilic quenching with bromine sources to yield 7-bromo intermediates. Subsequent in situ transmetalation with zinc chloride enables palladium-catalyzed fluorination using N-fluorobenzenesulfonimide (NFSI) at C6, achieving the 6-bromo-5-fluoro pattern with minimal positional scrambling [5].
Electrophilic methods using halogenating agents under Lewis acid catalysis provide complementary approaches. For example, indoline substrates undergo bromination at C6 using bromine in acetic acid at 0°C, exploiting the activating influence of the para-amino group. Subsequent fluorination employs fluorine gas diluted in nitrogen (5-10%) or Selectfluor® in trifluoroacetic acid, leveraging the electron-withdrawing bromine atom to direct electrophilic aromatic substitution to C5. Hypervalent iodine reagents—such as iodobenzene diacetate combined with boron trifluoride etherate—further enhance electrophilic fluorination regioselectivity and functional group tolerance [2].
Table 1: Comparative Regioselective Halogenation Approaches
Method | Conditions | Halogen Sequence | Yield (%) | Regioselectivity |
---|---|---|---|---|
Directed ortho-Metalation | 1. n-BuLi/THF/-78°C; 2. Br₂; 3. ZnCl₂/Pd(OAc)₂/NFSI | Bromine → Fluorine | 65-78 | >20:1 |
Sequential Electrophilic | 1. Br₂/AcOH/0°C; 2. F₂/N₂ or Selectfluor®/TFA | Bromine → Fluorine | 55-70 | 10:1 |
Hypervalent Iodine | PhI(OAc)₂/BF₃·OEt₂ in HFIP | Fluorine → Bromine | 60-72 | >15:1 |
Constructing the indoline core with pre-installed bromo and fluoro substituents frequently employs transition-metal-catalyzed cyclizations, offering superior step economy over linear halogenation. Palladium-catalyzed Larock indole synthesis adapts well to this challenge, wherein ortho-haloanilines bearing protected amines undergo coupling with alkynes. For 6-bromo-5-fluoroindoline, 3-bromo-4-fluoro-2-iodoaniline serves as the optimal substrate, reacting with ethylene glycol vinyl ether under palladium(II) acetate (5 mol%) and triphenylphosphine in dimethylformamide at 80°C. This yields 6-bromo-5-fluoroindole intermediates, which are subsequently reduced to indolines via catalytic hydrogenation (Pd/C, H₂) or dissolved-metal methods (zinc/acetic acid) [5] [9].
Copper-catalyzed C–N coupling provides a direct route to the indoline core without indole intermediates. N-aryl enamines derived from 3-bromo-4-fluoroaniline and acrolein undergo intramolecular cyclization using copper(I) iodide (10 mol%) and N,N′-dimethylethylenediamine in toluene at 110°C. This Ullmann-type reaction directly furnishes 6-bromo-5-fluoroindoline in a single step, though competing dehalogenation necessitates careful optimization of copper ligands and reductants. Recent advances employ photoredox catalysis with iridium(III) complexes (e.g., Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆) to generate aryl radicals from aniline derivatives, enabling anti-Markovnikov hydroamination for indoline ring closure with enhanced functional group compatibility [9].
Reductive cyclization leverages the dual functionality of nitroarenes or imines to simultaneously form the indoline ring and install substituents. A prominent route involves Schiff base formation from 3-bromo-4-fluoroaniline and chloroacetaldehyde, generating an N-(2-chloroethylidene)aniline intermediate. Treatment with sodium borohydride in ethanol at 25°C triggers reduction of the imine and subsequent intramolecular nucleophilic displacement, yielding 6-bromo-5-fluoroindoline. This method circumvents precious metal catalysts but requires stoichiometric reductants and exhibits moderate diastereoselectivity (∼3:1 trans/cis) due to epimerization at C3 [5].
Electrochemical reductive cyclization offers a sustainable alternative. Cathodic reduction of 1-(2-nitrophenyl)-2-bromo-1-fluoroethylene substrates at -1.2 V (vs. Ag/AgCl) in dimethylformamide/water mixtures generates radical anions that cyclize to 3-substituted indolines. Using platinum electrodes and tetrabutylammonium perchlorate as electrolyte, this method achieves 70-85% yields of 6-bromo-5-fluoroindoline derivatives while avoiding exogenous reductants. Scale-up challenges include controlling protonation kinetics to minimize over-reduction byproducts [5].
Enantiopure 3-substituted 6-bromo-5-fluoroindolines are critical for chiral drug candidates, necessitating asymmetric methods. Chiral auxiliary-mediated alkylation provides reliable access: N-Boc-6-bromo-5-fluoroindole undergoes enantioselective Friedel-Crafts alkylation at C3 using Evans’ oxazolidinone auxiliaries. Treatment with titanium tetrachloride and allyltrimethylsilane yields trans-3-allyl products with >95% de, followed by auxiliary cleavage and indole reduction to the indoline [9].
Transition-metal-catalyzed asymmetric hydrogenation of prochiral 6-bromo-5-fluoroindoles delivers superior atom economy. Employing ruthenium-(S)-SunPhos complexes (RuCl₂(S)-SunPhos₂) under 50 bar hydrogen pressure in methanol reduces the indole double bond with 92–98% ee. This method tolerates the bromo and fluoro substituents without competitive dehalogenation and operates effectively at 0.1 mol% catalyst loading. Biocatalytic approaches using imine reductases (IREDs) have also emerged, converting 6-bromo-5-fluoro-2,3-diketones to cis-3-hydroxyindolines with 99% ee and >90% conversion in phosphate buffer at 30°C [5] [9].
Continuous flow systems enhance safety, reproducibility, and scalability for hazardous or fast reactions intrinsic to 6-bromo-5-fluoroindoline synthesis. Bromination of 4-fluoroaniline derivatives using neat bromine in a Corning Advanced-Flow™ reactor with silicon carbide microchannels achieves precise residence time control (30 seconds) at 50°C, suppressing dibromination byproducts and enabling direct inline quenching with sodium thiosulfate. Subsequent indoline cyclization via catalytic hydrogenation integrates seamlessly using packed-bed reactors containing palladium on carbon (5 wt%), operating at 20 bar H₂ and 80°C with residence times under 5 minutes [9].
Photoredox-initiated cyclizations exemplify flow’s advantage for photochemistry. A solution of 3-bromo-4-fluoro-N-(vinyl)aniline and fac-Ir(ppy)₃ photocatalyst in acetonitrile undergoes efficient cyclization in a Vapourtec UV-150 photoreactor (365 nm), achieving 85% conversion with 2-minute residence times. Inline membrane separation continuously removes the indoline product, while the catalyst solution is recycled, reducing iridium consumption by 90%. Multi-step sequences combining bromination, reductive amination, and cyclization in telescoped flow processes have reduced total synthesis time from 48 hours (batch) to under 3 hours, improving overall yield from 32% to 68% [5] [9].
Table 2: Flow Process Parameters for Key Synthesis Steps
Step | Reactor Type | Conditions | Residence Time | Conversion/Yield |
---|---|---|---|---|
Electrophilic Bromination | SiC Microreactor | Br₂ (1.05 eq), 50°C, CH₂Cl₂ | 30 sec | 98% conv. |
Catalytic Hydrogenation | Packed-bed (Pd/C) | 20 bar H₂, 80°C, EtOAc/MeOH (4:1) | 5 min | 95% yield |
Photoredox Cyclization | UV-150 Photoreactor | Ir(ppy)₃ (0.5 mol%), 365 nm, MeCN | 2 min | 85% yield |
Integrated 3-Step Sequence | Tubular + Packed-bed | Bromination → Reductive Amination → Cyclization | 3 h total | 68% overall yield |
The synthetic methodologies for 6-bromo-5-fluoroindoline continue to evolve toward greater precision and sustainability. Regioselective halogenation, catalytic ring formation, asymmetric strategies, and flow-enabled intensification collectively address the complexities of this bifunctional heterocycle, positioning it as an increasingly accessible intermediate for high-value applications.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7